Pyruvic acid semicarbazone

Catalog No.
S540773
CAS No.
2704-30-5
M.F
C4H7N3O3
M. Wt
145.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyruvic acid semicarbazone

CAS Number

2704-30-5

Product Name

Pyruvic acid semicarbazone

IUPAC Name

(2Z)-2-(carbamoylhydrazinylidene)propanoic acid

Molecular Formula

C4H7N3O3

Molecular Weight

145.12 g/mol

InChI

InChI=1S/C4H7N3O3/c1-2(3(8)9)6-7-4(5)10/h1H3,(H,8,9)(H3,5,7,10)/b6-2-

InChI Key

MGIAKYQGSBSNMG-KXFIGUGUSA-N

SMILES

CC(=NNC(=O)N)C(=O)O

Solubility

Soluble in DMSO

Synonyms

AI3-51930, Pyruvic acid semicarbazone

Canonical SMILES

CC(=NNC(=O)N)C(=O)O

Isomeric SMILES

C/C(=N/NC(=O)N)/C(=O)O

Description

The exact mass of the compound Pyruvic acid semicarbazone is 145.0487 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3194. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Keto Acids - Pyruvates - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Enzyme Inhibition:

PSC has been investigated for its ability to inhibit certain enzymes, particularly those involved in carbohydrate metabolism. One study suggests it might inhibit lactate dehydrogenase (LDH), an enzyme that converts pyruvate to lactate []. Inhibiting LDH could potentially impact cellular energy production pathways, but further research is needed to confirm this effect and its potential applications.

Antibacterial Activity:

Some studies have explored the potential antibacterial properties of PSC. However, the results are inconclusive, and the mechanism of action against bacteria remains unclear []. More research is necessary to determine if PSC has any significant antibacterial effects.

  • Origin: PSC is formed by the reaction between pyruvic acid and semicarbazide. This reaction is used as an analytical tool to detect and quantify pyruvate [].
  • Significance: PSC has limited biological activity itself. However, its formation serves as a marker for pyruvate concentration, aiding in studies of carbohydrate metabolism, enzyme activity, and other cellular processes [].

Molecular Structure Analysis

PSC has the chemical formula C4H7N3O3. Its structure features a carbonyl group (C=O) from the pyruvic acid moiety linked to a semicarbazide group (H2NNHC(O)NH2) through an imine bond (C=N). The presence of the semicarbazide group differentiates it from pyruvic acid [].


Chemical Reactions Analysis

Synthesis:

Pyruvic acid + Semicarbazide → Pyruvic acid semicarbazone + H2O (Eq. 1) []

Decomposition:

PSC decomposes under acidic or basic conditions back into its original components, pyruvic acid and semicarbazide.


Physical And Chemical Properties Analysis

Data on specific physical properties like melting point and boiling point for PSC is scarce. However, due to its structure, it is expected to be a crystalline solid with moderate solubility in water and organic solvents like ethanol [].

  • Condensation Reactions: It can undergo condensation with other carbonyl compounds, leading to the formation of more complex molecules. For example, it can condense with aldehydes or ketones to form additional semicarbazones.
  • Oxidation and Reduction: The compound can be oxidized to yield various oxidized derivatives or reduced to different amine derivatives, depending on the reaction conditions employed .
  • Hydrolysis: In certain conditions, pyruvic acid semicarbazone can hydrolyze back into pyruvic acid and semicarbazide, especially in aqueous environments .

Pyruvic acid semicarbazone exhibits various biological activities. It has been studied for its potential roles in metabolic processes, particularly in relation to pyruvate metabolism. It has been shown to interact with enzymes involved in carbohydrate metabolism, which may influence energy production pathways in cells. Moreover, some studies suggest that it could have antimicrobial properties, although further research is needed to fully elucidate these effects .

The synthesis of pyruvic acid semicarbazone typically involves the following steps:

  • Reaction of Pyruvic Acid with Semicarbazide: The most common method is to mix an aqueous solution of pyruvic acid with semicarbazide hydrochloride under acidic conditions. This reaction usually occurs at room temperature.
  • Isolation: The resultant product can be precipitated out of solution by adjusting the pH or by using solvents such as ethanol.
  • Purification: The crude product may require further purification through recrystallization or chromatography techniques .

Pyruvic acid semicarbazone has several applications across various fields:

  • Analytical Chemistry: It is used as a reagent for the detection and quantification of aldehydes and ketones due to its ability to form stable derivatives.
  • Pharmaceuticals: Its potential biological activities make it a candidate for drug development, particularly in the fields of metabolic disorders and infectious diseases.
  • Biochemical Research: It serves as a tool in studying metabolic pathways involving pyruvate and its derivatives .

Research into the interactions of pyruvic acid semicarbazone has revealed its ability to form complexes with metal ions, which may enhance its biological activity or stability. Additionally, studies have shown that it can interact with various enzymes involved in metabolic processes, suggesting a potential regulatory role within cellular metabolism .

Several compounds are structurally or functionally similar to pyruvic acid semicarbazone. Here are some notable examples:

Compound NameStructure/FunctionalityUnique Features
Acetylacetone SemicarbazoneDerived from acetylacetone; used in coordination chemistryExhibits chelating properties
Benzoyl SemicarbazoneFormed from benzoylic acid; used as an analytical reagentStable under various conditions
Furfural SemicarbazoneDerived from furfural; used in organic synthesisDisplays unique reactivity patterns

Uniqueness of Pyruvic Acid Semicarbazone:

  • Pyruvic acid semicarbazone is unique due to its direct involvement in metabolic pathways related to pyruvate, making it particularly relevant for studies on energy metabolism and related disorders. Its ability to act as both a reagent and a biological agent sets it apart from other semicarbazones.

The study of semicarbazones dates to the early 20th century, with pyruvic acid derivatives gaining prominence in the 1950s as tools for characterizing carbonyl compounds via crystalline derivatives. The specific synthesis of pyruvic acid semicarbazone was first reported in mid-20th-century coordination chemistry studies, where its ability to form stable complexes with transition metals like chromium(III) and copper(II) was documented. Early methodologies involved simple condensation under acidic conditions:
$$
\text{Pyruvic acid} + \text{Semicarbazide} \xrightarrow{\text{H}^+} \text{Pyruvic acid semicarbazone} + \text{H}_2\text{O} \quad \text{}
$$
Advancements in the 1990s, such as anion-accelerated formation techniques, optimized yields and purity, particularly for biomedical applications.

Significance in Organic and Coordination Chemistry

Organic Chemistry

  • Structural Features: The molecule comprises a pyruvyl backbone (CH₃-C=O-COOH) linked to a semicarbazide moiety (-NH-NH-C(=O)-NH₂). This configuration allows keto-enol tautomerism, influencing reactivity.
  • Synthetic Utility: Acts as a precursor for heterocyclic compounds (e.g., pyrazoles) via cyclization reactions under basic conditions.

Coordination Chemistry

Pyruvic acid semicarbazone exhibits tridentate coordination, binding metals through:

  • Carbonyl oxygen (C=O)
  • Azomethine nitrogen (C=N)
  • Semicarbazide nitrogen (NH)

Table 1: Common Metal Complexes and Geometries

Metal IonGeometryKey Bonding SitesApplication
Cr(III)OctahedralO, N, NAntimicrobial agents
Cu(II)Square-planarO, N (azomethine)Catalytic oxidation
Fe(III)OctahedralO (carbonyl), N (semicarbazide)Magnetic materials

Current Research Landscape and Scientific Relevance

Recent studies focus on three domains:

Mixed-Ligand Complex Synthesis

Combining pyruvic acid semicarbazone with ancillary ligands (e.g., acetone semicarbazone) enhances metal complex stability and functionality. For example:

  • Cr(III) complexes show 80–90% inhibition against E. coli and Staphylococcus aureus at 100 ppm.
  • Cu(II) complexes exhibit redox activity useful in electrocatalysis.

Reaction of Pyruvic Acid with Semicarbazide Hydrochloride

The most widely employed synthetic methodology for pyruvic acid semicarbazone synthesis involves the condensation reaction between pyruvic acid and semicarbazide hydrochloride [1] [2]. This classical approach represents the cornerstone of semicarbazone chemistry and has been extensively documented in the literature for over a century.

The fundamental reaction proceeds according to the following stoichiometric relationship:

Pyruvic acid + Semicarbazide hydrochloride → Pyruvic acid semicarbazone + Water + Hydrochloric acid

The reaction mechanism follows a nucleophilic addition-elimination pathway, where the amino group of semicarbazide attacks the carbonyl carbon of pyruvic acid [3] [4]. The process involves initial formation of a carbinolamine intermediate, followed by dehydration to yield the final semicarbazone product [3] [5].

Experimental Procedure: The synthesis typically begins with dissolving 2 grams of semicarbazide hydrochloride and 3 grams of crystallized sodium acetate in 20-30 milliliters of distilled water [1] [2]. The mixture is stirred continuously until a clear solution is obtained, followed by filtration and cooling in an ice bath. Two milliliters of pyruvic acid are taken in a separate test tube and cooled in an ice bath. The ice-cooled pyruvic acid solution is then added dropwise very slowly to the ice-cooled solution of semicarbazide hydrochloride and sodium acetate mixture with constant stirring [6]. The reaction mixture is stirred for an additional thirty minutes to allow complete precipitation of the white pyruvic acid semicarbazone crystals [1] [2].

PropertyValueReference
Molecular FormulaC4H7N3O3 [1] [2]
Molecular Weight (g/mol)145 [1] [2]
Melting Point (°C)214-215 [1] [2]
Color and AppearanceWhite shining crystals [1] [2]
Method of PurificationRecrystallization from water [1] [2]
Crystalline NatureCrystalline solid [1] [2]

Sodium Acetate-Mediated Synthesis

The role of sodium acetate in pyruvic acid semicarbazone synthesis extends beyond simple buffering and represents a critical mechanistic component [5] [7]. Sodium acetate serves multiple functions: neutralization of the hydrochloric acid generated during the reaction, maintenance of optimal pH conditions, and enhancement of reaction kinetics through ionic strength effects [5].

The sodium acetate-mediated approach offers several advantages over direct condensation methods. First, it neutralizes the semicarbazide hydrochloride, liberating free semicarbazide which is more nucleophilic than its protonated form [5] [7]. Second, the acetate ion provides a mildly basic environment that facilitates the elimination step in the mechanism [7]. Third, the ionic strength of the reaction medium influences the solubility characteristics of both reactants and products [5].

Mechanistic Role of Sodium Acetate: The acetate ion acts as a base to deprotonate the semicarbazide hydrochloride, converting it to the more reactive free semicarbazide form [5] [7]. Additionally, the acetic acid formed during this neutralization serves as a mild acid catalyst, promoting protonation of the carbonyl oxygen and enhancing electrophilicity of the pyruvic acid [5].

MethodTemperature (°C)Reaction TimeYield (%)Advantages
Semicarbazide HCl + Sodium AcetateRoom temperature to ice bath30 minutes to 1 hour70-85Simple procedure, good yield
Direct Condensation with CatalystRoom temperature2-4 hours60-75Catalyst-free conditions
Aqueous Ethanol MediumRoom temperature1-2 hours65-80Easy workup
Ice Bath Cooling Method0-5 (ice bath)30 minutes75-90High yield, fast reaction

Mechanistic Considerations and Reaction Pathways

The formation of pyruvic acid semicarbazone follows a well-established nucleophilic addition-elimination mechanism characteristic of carbonyl-amine condensation reactions [3] [8] [9]. The reaction proceeds through several distinct mechanistic steps, each with specific kinetic and thermodynamic considerations.

Step 1: Nucleophilic Attack: The reaction initiates with nucleophilic attack by the terminal amino group of semicarbazide on the electrophilic carbonyl carbon of pyruvic acid [4] [10]. This step is facilitated by the electron-withdrawing effect of the adjacent carboxyl group, which increases the electrophilicity of the carbonyl carbon [3].

Step 2: Proton Transfer and Intermediate Formation: Following nucleophilic attack, a proton transfer occurs from the attacking nitrogen to the carbonyl oxygen, resulting in formation of a tetrahedral carbinolamine intermediate [3] [9]. This intermediate is stabilized by hydrogen bonding interactions with solvent molecules and represents the rate-determining step in many cases [9].

Step 3: Dehydration and Product Formation: The final step involves elimination of water from the carbinolamine intermediate to form the carbon-nitrogen double bond characteristic of semicarbazones [3] [8]. This dehydration step is often acid-catalyzed and may involve protonation of the hydroxyl group to facilitate departure [3].

Computational Studies: Density functional theory calculations have provided detailed insights into the energetics and transition states of semicarbazone formation [9]. The computational studies reveal that the first bimolecular transition step exhibits high activation energy and is non-spontaneous, requiring energy input to initiate the reaction [9]. The unimolecular transition step is calculated to be slightly spontaneous and exothermic, though still requiring intervention for reaction progression [9].

Selectivity Considerations: An important mechanistic aspect concerns the selectivity of nucleophilic attack, as semicarbazide contains two amino groups [4] [10]. The terminal amino group (not directly attached to the carbonyl group) is preferentially reactive due to its greater nucleophilicity, while the amino group adjacent to the carbonyl carbon has reduced nucleophilicity due to resonance effects [4] [10].

Optimization Strategies for Yield Enhancement

Optimization of pyruvic acid semicarbazone synthesis requires systematic evaluation of multiple reaction parameters to achieve maximum yield and purity. Contemporary approaches focus on green chemistry principles while maintaining synthetic efficiency.

Temperature Optimization: Lower reaction temperatures generally favor semicarbazone formation due to the thermodynamic stability of the product [11] [12]. The optimal temperature range of 0-25°C minimizes side reactions and decomposition pathways while maintaining adequate reaction rates [12]. Ice bath conditions (0-5°C) have been shown to provide yields of 75-90%, representing a significant improvement over room temperature conditions [1] [2].

pH Control and Buffer Systems: Maintaining optimal pH conditions is crucial for maximizing yield and minimizing side reactions [7] [12]. The optimal pH range of 7.5-8.0 provides sufficient basicity to liberate semicarbazide from its hydrochloride salt while avoiding strongly alkaline conditions that may promote hydrolysis [6] [7].

Solvent System Optimization: Recent studies have demonstrated that mixed solvent systems provide superior results compared to single-solvent approaches [12]. A water-methanol ratio of 2:1 has been identified as optimal, providing enhanced solubility for both reactants while maintaining favorable thermodynamic conditions for product formation [12]. The aqueous component facilitates dissolution of semicarbazide hydrochloride and sodium acetate, while methanol improves solubility of the organic pyruvic acid component [13] [12].

Stoichiometric Considerations: Careful optimization of molar ratios significantly impacts reaction efficiency [12]. A slight excess of semicarbazide (pyruvic acid:semicarbazide ratio of 1:1.1) ensures complete consumption of the limiting reagent while minimizing waste [12]. The catalyst loading of 1.5-2.0 equivalents of sodium acetate provides sufficient base to neutralize hydrochloric acid without creating strongly basic conditions [5] [7].

ParameterOptimal ConditionEffect on Yield
Temperature0-25°CLower temperature improves yield
pH7.5-8.0Slightly basic conditions favor formation
Solvent SystemWater:Methanol (2:1)Mixed solvent enhances solubility
Reaction Time30-60 minutesExtended time may lead to side reactions
Molar Ratio (Pyruvic acid:Semicarbazide)1:1.1Slight excess of semicarbazide beneficial
Catalyst Loading1.5-2.0 equiv sodium acetateSufficient base neutralizes HCl

Reaction Time Optimization: Kinetic studies indicate that optimal reaction times range from 30-60 minutes [1] [2] [12]. Extended reaction times beyond this range may lead to side reactions, including hydrolysis and decomposition pathways that reduce overall yield [12]. The use of efficient stirring and proper temperature control can minimize required reaction times while maintaining high yields [1] [2].

Purification Techniques and Crystallization Protocols

The purification of pyruvic acid semicarbazone requires careful selection of appropriate techniques to achieve high purity while maintaining acceptable recovery yields. Multiple purification approaches have been developed, each with specific advantages and limitations.

Recrystallization from Water: This represents the most commonly employed purification method for pyruvic acid semicarbazone [1] [2] [14]. The procedure involves dissolving the crude product in hot water, followed by slow cooling to promote crystal formation [14]. This method achieves high purity (>95%) with recovery yields of 80-90% [1] [2]. The water-based recrystallization is particularly effective due to the favorable solubility characteristics of the semicarbazone at elevated temperatures and reduced solubility upon cooling [14].

Recrystallization from Ethanol: Absolute ethanol provides an alternative recrystallization medium that often yields superior purity [14] [15]. The procedure involves dissolution in ethanol at room temperature or with gentle warming, followed by controlled crystallization [16] [14]. This method achieves very high purity (>98%) with recovery yields of 85-95% [14]. The ethanol-based approach is particularly suitable when water-soluble impurities are present in the crude product [15].

Hot Water Treatment: A simplified purification approach involves treatment with boiling water followed by filtration [17] [14]. This method provides good purity (>90%) with moderate recovery (75-85%) and is particularly useful for removing inorganic impurities and unreacted starting materials [14].

Solvent Washing Protocols: Washing with cold water and ethanol mixtures provides an effective method for removing soluble impurities while maintaining high recovery yields (90-95%) [14]. This approach achieves moderate purity (>85%) and is often used as a preliminary purification step before recrystallization [14].

MethodConditionsPurity AchievedRecovery (%)
Recrystallization from waterHot water, slow coolingHigh (>95%)80-90
Recrystallization from ethanolAbsolute ethanol, room temperatureVery high (>98%)85-95
Hot water treatmentBoiling water, filtrationGood (>90%)75-85
Solvent washingCold water/ethanol washModerate (>85%)90-95

Crystal Growth Methodologies: Advanced crystallization techniques have been developed for obtaining high-quality single crystals suitable for structural studies [14] [18]. The slow evaporation method using dimethylformamide-ethanol mixtures produces excellent quality crystals for X-ray crystallography [14]. These methods are particularly valuable for fundamental studies of crystal structure and intermolecular interactions [14] [18].

Thermal Analysis and Purity Assessment: Thermal gravimetric analysis and differential scanning calorimetry provide valuable tools for assessing purity and thermal stability of the purified product [14]. These techniques enable detection of residual solvents, water content, and decomposition pathways [14].

Alternative Synthetic Routes and Recent Advancements

Contemporary research has yielded several innovative synthetic approaches that offer advantages over classical methods in terms of efficiency, environmental impact, and selectivity.

Solvent-Free Ball-Milling Synthesis: Recent developments in mechanochemistry have enabled solvent-free synthesis of semicarbazones through ball-milling techniques [19] [20] [21]. This approach involves grinding stoichiometric amounts of reactants in a stainless steel ball-mill chamber, achieving quantitative yields without the use of solvents [19] [20]. The method offers significant advantages including reduced environmental impact, simplified workup procedures, and excellent atom economy [21].

The ball-milling approach typically requires 45 minutes at room temperature for aldehydes, while ketones require elevated temperatures (65-90°C) for complete conversion [19] [20]. The process demonstrates superior efficiency compared to traditional mortar-and-pestle grinding, highlighting the importance of mechanical energy input in promoting solid-state reactions [19] [20].

Ionic Liquid-Mediated Synthesis: The use of ionic liquids as reaction media represents a significant advancement in semicarbazone synthesis [22]. Ionic liquids offer several advantages including non-volatility, thermal stability, and excellent solubility for both organic and inorganic substrates [22]. The reaction proceeds under homogeneous conditions, facilitating better control over reaction parameters and product isolation [22].

Microwave heating in ionic liquid media dramatically reduces reaction times while significantly improving yields and product purity [22]. The ionic liquids can be easily recovered and reused, contributing to the overall sustainability of the process [22]. Ultrasonic promotion in ionic liquid systems further enhances reaction rates and yields [22].

Catalytic-Free Aqueous Methods: Development of catalyst-free protocols in aqueous methanol systems has provided environmentally benign alternatives to traditional approaches [11] [12]. These methods operate at ambient temperature and achieve excellent yields (>90%) without requiring acidic or basic catalysts [11] [12]. The aqueous methanol medium enhances solubility while maintaining favorable reaction kinetics [12].

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating semicarbazone formation while improving yields and reducing reaction times [22]. The method is particularly effective when combined with ionic liquid media or mixed solvent systems [22]. Microwave heating provides uniform energy distribution and precise temperature control, leading to more consistent results [22].

Green Chemistry Approaches for Synthesis

The development of environmentally sustainable synthetic methodologies for pyruvic acid semicarbazone represents a critical area of contemporary research, focusing on waste minimization, energy efficiency, and the use of benign reagents.

Solvent-Free Methodologies: The elimination of organic solvents represents a major advancement in green semicarbazone synthesis [19] [20] [21]. Ball-milling techniques enable complete elimination of solvents while achieving quantitative yields [21]. These methods significantly reduce environmental impact by eliminating solvent waste streams and associated disposal costs [19] [20].

The solvent-free approach also eliminates the need for solvent recovery and purification systems, reducing both capital and operational costs [21]. Additionally, the absence of solvents simplifies product isolation and purification procedures [19] [20].

Aqueous Reaction Media: Water-based synthetic protocols represent ideal green chemistry approaches due to the non-toxic, non-flammable nature of the reaction medium [11] [12]. Recent developments have demonstrated that water-methanol mixtures provide optimal conditions for semicarbazone formation while maintaining environmental compatibility [12].

The use of aqueous media eliminates concerns related to volatile organic compound emissions and reduces fire and explosion hazards [11] [12]. Additionally, aqueous workup procedures are simplified and more environmentally acceptable [12].

Catalyst-Free Protocols: The elimination of metal catalysts and harsh reagents represents a significant advancement in green synthesis [11] [12]. Modern protocols utilize mild bases such as sodium acetate, which are environmentally benign and produce non-toxic byproducts [5] [7]. These approaches avoid the use of heavy metals and strong acids that pose environmental and health concerns [11].

Energy Efficiency Improvements: Microwave-assisted synthesis and ultrasonic promotion provide energy-efficient alternatives to conventional heating methods [22]. These techniques reduce reaction times and energy consumption while improving yields and selectivity [22]. The precise control offered by these methods minimizes energy waste and improves overall process efficiency [22].

Atom Economy and Waste Reduction: Modern synthetic approaches emphasize high atom economy, where the majority of reactant atoms are incorporated into the final product [21]. The theoretical atom economy for semicarbazone formation is high, with only water as a byproduct [23]. Optimized procedures minimize the formation of side products and reduce waste generation [21].

Recyclable Reaction Media: The development of recyclable ionic liquids and aqueous solvent systems enables multiple uses of reaction media without degradation in performance [22]. This approach significantly reduces the environmental footprint of the synthesis by minimizing fresh solvent consumption [22].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-0.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

145.04874109 g/mol

Monoisotopic Mass

145.04874109 g/mol

Heavy Atom Count

10

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 08-15-2023
1: Grancharov K, Krauss GJ, Spassovska N, Miersch J, Maneva L, Mladenova J, Golovinsky E. Inhibitory effects of pyruvic acid semi- and thiosemicarbazones on the growth of bacteria, yeasts, experimental tumours and plant cells. Pharmazie. 1985 Aug;40(8):574-5. PubMed PMID: 3841215.

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